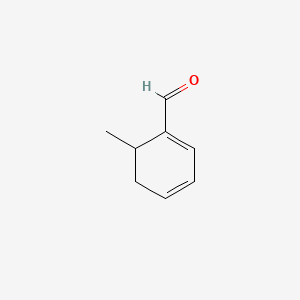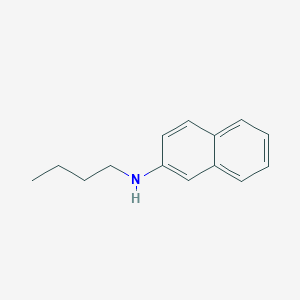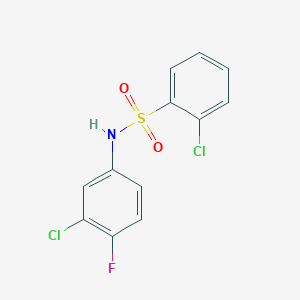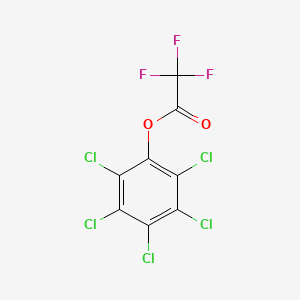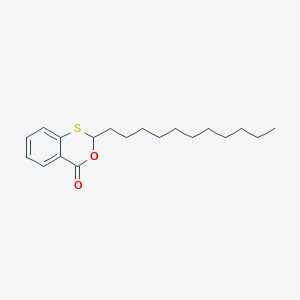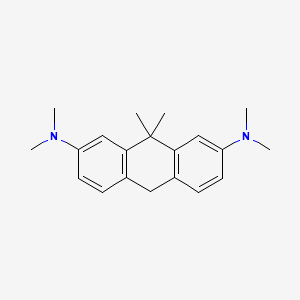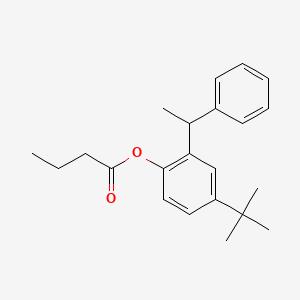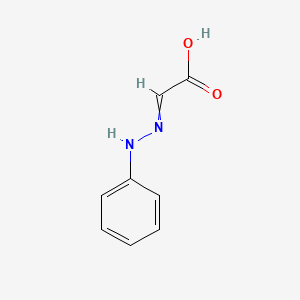
(2-Phenylhydrazinylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylhydrazinylidene)acetic acid is an organic compound characterized by the presence of a phenylhydrazine moiety attached to an acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylhydrazinylidene)acetic acid typically involves the condensation of phenylhydrazine with acetic acid derivatives. One common method is the reaction of phenylhydrazine with acetic anhydride under reflux conditions, which yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives.
Substitution: The phenyl ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(2-Phenylhydrazinylidene)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of (2-Phenylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Phenylhydrazine: Shares the phenylhydrazine moiety but lacks the acetic acid component.
Phenylacetic acid: Contains the acetic acid backbone but lacks the phenylhydrazine moiety.
(2-Phenylhydrazinylidene)methylindole: A structurally related compound with an indole ring.
特性
CAS番号 |
6000-60-8 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC名 |
2-(phenylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-9-10-7-4-2-1-3-5-7/h1-6,10H,(H,11,12) |
InChIキー |
YCHFCKWRGIPCMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NN=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


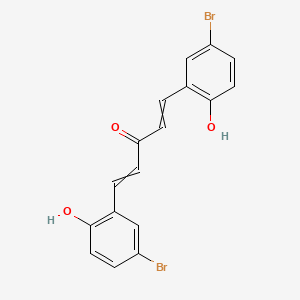
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)
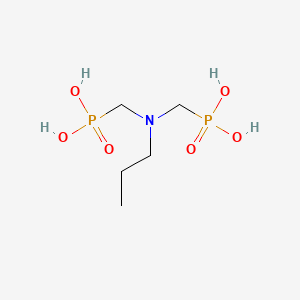

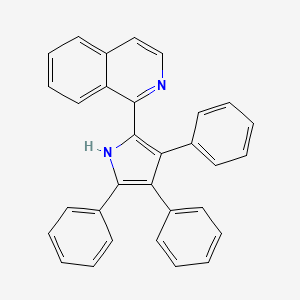
![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)
